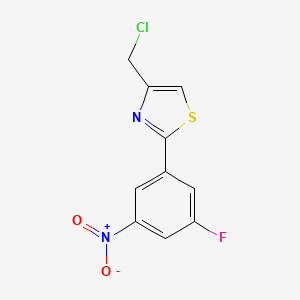
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, while the fluoro and nitro groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation: The thiazole ring can undergo oxidation reactions, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while reduction can produce amino-substituted thiazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and materials science.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the nitro group suggests possible antimicrobial or anticancer activity, which can be explored through various bioassays.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and functions.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole depends on its specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. In drug design, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-phenylthiazole: Lacks the fluoro and nitro substituents, making it less reactive.
2-(3-Fluoro-5-nitrophenyl)thiazole: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
4-(Methyl)-2-(3-fluoro-5-nitrophenyl)thiazole: Has a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, while the fluoro and nitro groups can impart biological activity.
Propiedades
Fórmula molecular |
C10H6ClFN2O2S |
|---|---|
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(3-fluoro-5-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6ClFN2O2S/c11-4-8-5-17-10(13-8)6-1-7(12)3-9(2-6)14(15)16/h1-3,5H,4H2 |
Clave InChI |
RETJHZVWTXVNEH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NC(=CS2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


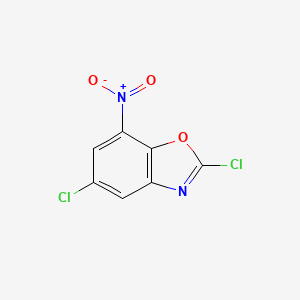

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
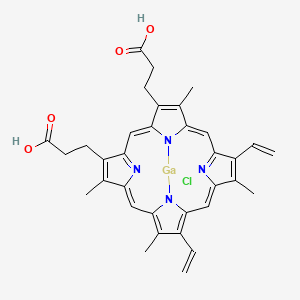
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)

![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)
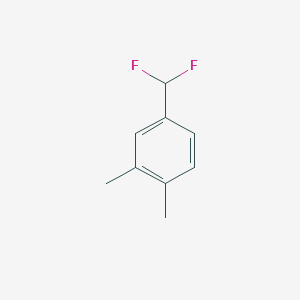
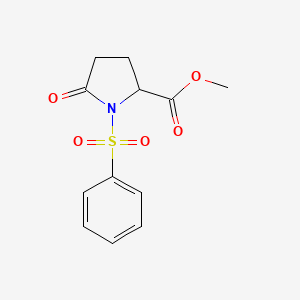
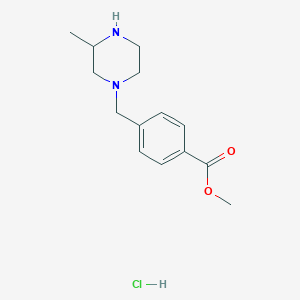

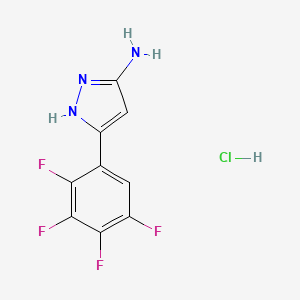
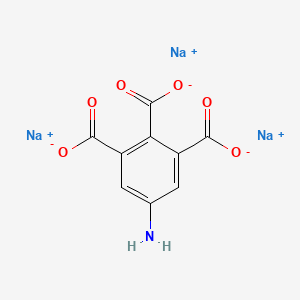
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
